molecular formula C9H12N2O2S B2876295 S-(4-Aminophenyl)cysteine CAS No. 63129-86-2

S-(4-Aminophenyl)cysteine

Cat. No.: B2876295
CAS No.: 63129-86-2
M. Wt: 212.27
InChI Key: MKNUDZLYGPHPRY-UHFFFAOYSA-N
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Description

S-(4-Aminophenyl)cysteine: is an organic compound with the molecular formula C9H12N2O2S . It is a derivative of cysteine, an amino acid, where the sulfur atom is bonded to a 4-aminophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Aminophenyl)cysteine typically involves the reaction of cysteine with 4-aminophenyl derivatives. One common method is the nucleophilic substitution reaction where the thiol group of cysteine reacts with a 4-aminophenyl halide under basic conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through a chemoenzymatic method. This involves the use of enzymes to catalyze the reaction, providing a more efficient and environmentally friendly approach compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: S-(4-Aminophenyl)cysteine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(4-Aminophenyl)cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of S-(4-Aminophenyl)cysteine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

S-(4-Aminophenyl)cysteine can be compared with other cysteine derivatives and phenyl-substituted compounds:

Properties

IUPAC Name

(2R)-2-amino-3-(4-aminophenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNUDZLYGPHPRY-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)SC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212470
Record name S-(4-Aminophenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63129-86-2
Record name S-(4-Aminophenyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063129862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(4-Aminophenyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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